

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Allylphosphonate

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Compound of Interest

Compound Name: Diethyl allylphosphonate

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This technical guide provides a comprehensive overview of the synthesis and characterization of **diethyl allylphosphonate**, a versatile organophosphorus intermediate. This document details the prevalent synthetic methodologies, extensive characterization data, and detailed experimental protocols. **Diethyl allylphosphonate** serves as a crucial building block in various fields, including agrochemical synthesis, pharmaceutical development, and polymer chemistry.

[1]

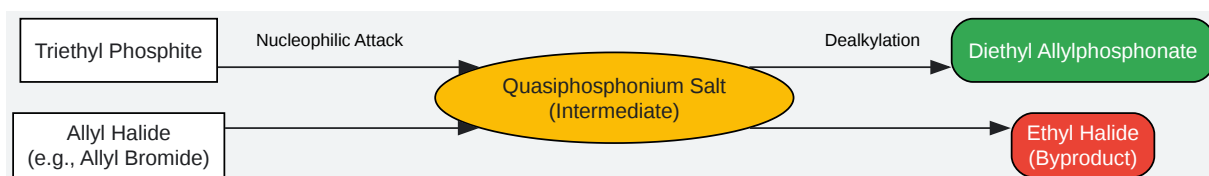
Synthesis of Diethyl Allylphosphonate

The most common and historically significant method for synthesizing **diethyl allylphosphonate** is the Michaelis-Arbuzov reaction.[2] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[2] In this specific synthesis, triethyl phosphite is reacted with an allyl halide, typically allyl bromide or allyl chloride.[3][4]

Alternative approaches include a one-flask procedure for converting allylic alcohols directly to the corresponding phosphonates using triethyl phosphite and zinc iodide, which can be a more direct route than the traditional halide-based Arbuzov reaction.[5]

Michaelis-Arbuzov Reaction

The reaction proceeds via the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the allyl halide. This is followed by the dealkylation of the resulting quasi-phosphonium salt by the halide ion to yield the final phosphonate product.



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Caption: Michaelis-Arbuzov reaction pathway for **diethyl allylphosphonate** synthesis.

Experimental Protocols

Synthesis via Michaelis-Arbuzov Reaction

This protocol is adapted from established laboratory procedures for the synthesis of **diethyl allylphosphonate** from triethyl phosphite and allyl bromide.^[3]

Materials:

- Triethyl phosphite, freshly distilled (5.16 mL, 30 mmol)
- Allyl bromide (5.52 mL, 33 mmol)
- Round-bottomed flask
- Reflux condenser
- Heating mantle
- Nitrogen gas supply

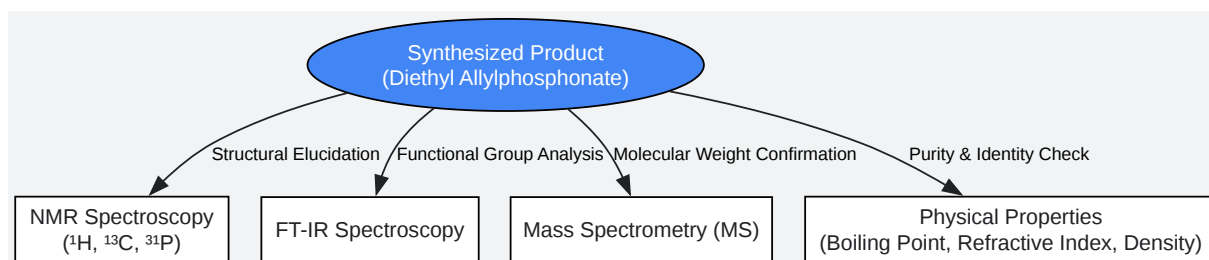
Procedure:

- Set up a round-bottomed flask equipped with a reflux condenser under a nitrogen atmosphere to ensure an inert environment.
- Charge the flask with freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol).
- Heat the reaction mixture to 71 °C and maintain this temperature for 3 hours.
- After the reaction is complete, increase the temperature to approximately 120 °C to distill off the excess allyl bromide. Continue this distillation for 2 hours.
- The remaining liquid is the crude **diethyl allylphosphonate**. The product is obtained as a colorless oil (yields up to 98%).^[3]
- The purity of the product can be confirmed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).^[3]

A similar patented method utilizes allyl chloride and a catalyst (e.g., NaI, KI, CuCl) in an organic solvent at temperatures between 130-170°C for 4-6 hours, achieving yields between 74% and 85%.^[4]

Characterization of Diethyl Allylphosphonate

A combination of spectroscopic and physical methods is used to confirm the identity and purity of the synthesized **diethyl allylphosphonate**.



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Caption: Workflow for the characterization of **diethyl allylphosphonate**.

Physical Properties

The physical properties of **diethyl allylphosphonate** are key indicators of its identity and purity.

Property	Value
Molecular Formula	C ₇ H ₁₅ O ₃ P
Molecular Weight	178.17 g/mol
Appearance	Colorless liquid
Boiling Point	46 °C / 0.35 mmHg, 223 °C (atmospheric)[4]
Density	1.022 g/mL, 1.035 g/cm ³ at 25°C[4]
Refractive Index (n ²⁰ /D)	1.4340

Spectroscopic Data

Spectroscopic analysis provides detailed structural information and confirms the presence of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of **diethyl allylphosphonate**.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	~1.3 (t)	Triplet	~7.0	-O-CH ₂ -CH ₃
~2.6 (dd)	Doublet of Doublets	J(H,H) \approx 7.5, J(P,H) \approx 22.0	P-CH ₂ -CH=CH ₂	
~4.1 (dq)	Doublet of Quartets	J(H,H) \approx 7.0, J(P,H) \approx 7.0	-O-CH ₂ -CH ₃	
~5.1 (m)	Multiplet	-	P-CH ₂ -CH=CH ₂ (trans)	
~5.3 (m)	Multiplet	-	P-CH ₂ -CH=CH ₂ (cis)	
~5.8 (m)	Multiplet	-	P-CH ₂ -CH=CH ₂	
^{13}C	16.4	-	J(P,C) \approx 6.0	-O-CH ₂ -CH ₃
28.5	-	J(P,C) \approx 142.0	P-CH ₂ -CH=CH ₂	
61.6	-	J(P,C) \approx 6.5	-O-CH ₂ -CH ₃	
118.0	-	J(P,C) \approx 12.0	P-CH ₂ -CH=CH ₂	
131.0	-	J(P,C) \approx 10.0	P-CH ₂ -CH=CH ₂	
^{31}P	~26-28	-	-	P=O

(Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. Data compiled from typical phosphonate spectra and available literature[6][7]).

Infrared spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
~3080, ~2980	Medium	C-H stretching (alkenyl, alkyl)
~1645	Weak	C=C stretching (alkenyl)
~1250	Strong	P=O stretching (phosphoryl)
~1025	Strong	P-O-C stretching
~965	Strong	=C-H bending (out-of-plane)

(Note: Data is characteristic for this class of compounds and sourced from spectral databases[8]).

Mass spectrometry confirms the molecular weight of the compound. For **diethyl allylphosphonate** (C₇H₁₅O₃P), the expected exact mass is 178.0759 g/mol .[6] The fragmentation pattern would show characteristic losses of ethoxy and allyl groups.

Applications

Diethyl allylphosphonate is a valuable intermediate in several industrial and research applications:

- **Polymer Chemistry:** It is used to create phosphonated polymers that exhibit enhanced flame retardancy and thermal stability.[1]
- **Agrochemicals:** It serves as a precursor for the synthesis of certain pesticides and herbicides.[1]
- **Pharmaceutical Development:** It acts as a building block for various biologically active molecules.[1]
- **Organic Synthesis:** The allyl group can be further functionalized, and the phosphonate moiety can be used in reactions like the Horner-Wadsworth-Emmons condensation.[5]

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